molecular formula C20H30N2O3 B2957698 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate CAS No. 1210770-10-7

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate

Numéro de catalogue B2957698
Numéro CAS: 1210770-10-7
Poids moléculaire: 346.471
Clé InChI: PYHNIYYQNYZNLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate, also known as Memantine, is a medication that is used to treat moderate to severe Alzheimer's disease. It is a non-competitive NMDA receptor antagonist that works by regulating the glutamate neurotransmitter in the brain. Memantine was first synthesized in the 1960s, and its effectiveness in treating Alzheimer's disease was discovered in the 1990s. Since then, it has been approved by the FDA and is widely used in the treatment of Alzheimer's disease.

Mécanisme D'action

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate works by regulating the glutamate neurotransmitter in the brain. Glutamate is an excitatory neurotransmitter that is involved in learning and memory. However, excessive glutamate activity can lead to neuronal damage and cell death. 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate blocks the NMDA receptor, which is responsible for the excessive glutamate activity. This helps to reduce the excitotoxicity in the brain and prevent neuronal damage.
Biochemical and Physiological Effects:
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has several biochemical and physiological effects. It has been shown to improve cognitive function, reduce the severity of symptoms, and slow the progression of Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease and reduce the severity of symptoms in patients with Huntington's disease. Additionally, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has been shown to reduce the symptoms of depression and anxiety disorders.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has several advantages for lab experiments. It is a well-studied compound that has been extensively tested for its effectiveness in treating Alzheimer's disease. It is also readily available and relatively inexpensive. However, there are some limitations to using 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate in lab experiments. It has a narrow therapeutic window, which means that the dosage must be carefully controlled to avoid toxicity. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Orientations Futures

There are several future directions for research on 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate. One area of research is to investigate its potential in treating other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to investigate its potential in treating depression and anxiety disorders. Additionally, research could be conducted to better understand its mechanism of action and to develop more effective dosing strategies. Finally, research could be conducted to investigate the long-term effects of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate on cognitive function and quality of life in patients with Alzheimer's disease.

Méthodes De Synthèse

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate is synthesized from 1-amino-adamantane, which is reacted with ethyl chloroformate to produce 1-(adamantan-1-yl) carbamoyl ethyl chloroformate. This compound is then reacted with 1-cyano-1,2-dimethylpropene to produce 1-[(1-cyano-1,2-dimethylpropyl) carbamoyl] ethyl adamantane-1-carboxylate, which is the final product.

Applications De Recherche Scientifique

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has been extensively studied for its effectiveness in treating Alzheimer's disease. Several clinical trials have shown that it can improve cognitive function and reduce the severity of symptoms in patients with moderate to severe Alzheimer's disease. It has also been studied for its potential in treating other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has been studied for its potential in treating depression and anxiety disorders.

Propriétés

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-12(2)19(4,11-21)22-17(23)13(3)25-18(24)20-8-14-5-15(9-20)7-16(6-14)10-20/h12-16H,5-10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNIYYQNYZNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.